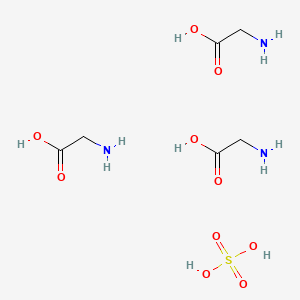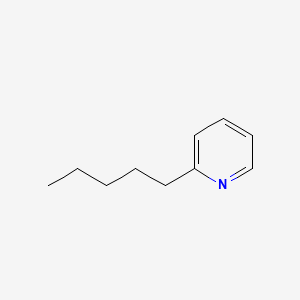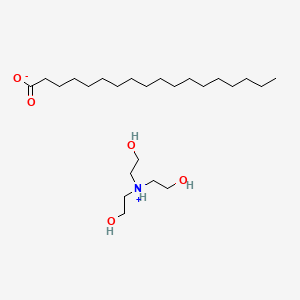
1,3-Dimethyl-2-phenylbenzimidazoline
概要
説明
1,3-Dimethyl-2-phenylbenzimidazoline is an organic compound that belongs to the class of benzimidazolines. It is known for its role as a reducing agent in various chemical reactions, particularly in single electron transfer processes. This compound has garnered attention due to its unique chemical properties and its applications in synthetic organic chemistry.
科学的研究の応用
1,3-Dimethyl-2-phenylbenzimidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
作用機序
1,3-Dimethyl-2-phenylbenzimidazoline was extensively used to promote a single electron transfer reaction (SET) acting as a reducing agent on compounds R–X with no need of any additives . When R–X is a haloketone, a reductive dehalogenation occurred via the fragmentation of the resulting radical anion and hydrogen incorporation from radical V .
Safety and Hazards
将来の方向性
The exact binding mode of this molecular rotor could recently be elucidated and was found to be based on the cleavage of the methoxy group, which results in the formation of an alkoxy function able to bind to gold in a covalent fashion . Increasing the binding strength by substituting the -OMe with a -SMe group was not successful, as the required conversion to a cationic structure was not successful . Nonetheless, a structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g. molecular gears .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenylbenzimidazoline can be synthesized through the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the benzimidazoline ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-phenylbenzimidazoline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form a stable cation radical.
Reduction: It acts as a reducing agent in single electron transfer reactions.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air or oxygen in the presence of a catalyst.
Reduction: It can reduce haloketones and other electrophilic compounds without the need for additives.
Substitution: Electrophiles such as alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: The major product is the cation radical of this compound.
Reduction: The major products include dehalogenated compounds and reduced ketones.
Substitution: The major products are substituted benzimidazolines.
類似化合物との比較
Similar Compounds
N,N-Dimethyldihydrobenzoimidazoles: These compounds share similar redox properties and are used in similar applications.
2-Substituted-1,3-imidazolidines: These compounds are also used in photoredox catalysis and single electron transfer reactions.
Uniqueness
1,3-Dimethyl-2-phenylbenzimidazoline is unique due to its high reducing power and stability as a cation radical. This makes it particularly useful in synthetic organic chemistry for reactions that require strong reducing agents.
特性
IUPAC Name |
1,3-dimethyl-2-phenyl-2H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFIVJSRRJXMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190025 | |
| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-92-4 | |
| Record name | 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















